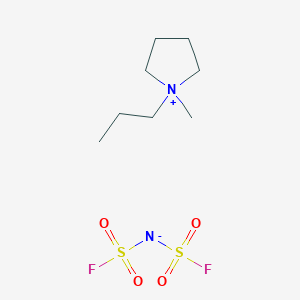

1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide

Overview

Description

1-Methyl-1-propylpyrrolidinium bis(fluorosulfonyl)imide (referred to by its full name hereafter) is a room-temperature ionic liquid (IL) composed of a pyrrolidinium cation and a bis(fluorosulfonyl)imide (FSI) anion. Key physicochemical properties include a melting point of -9°C, a molecular weight of 308.36 g/mol, and a yellow liquid appearance at room temperature . Its electrochemical stability and low viscosity make it a promising candidate for energy storage applications, such as high-voltage lithium-ion batteries and supercapacitors. For instance, in lithium cobalt phosphate (LiCoPO₄) cells, this IL enabled 91% capacity retention after 290 cycles at 5 V , while in sodium-based supercapacitors, it supported 3,000 cycles with near-100% coulombic efficiency .

Preparation Methods

Detailed Synthetic Procedures

Formation of 1-Methyl-1-propylpyrrolidinium Halide

- Reactants: 1-Methylpyrrolidine and 1-bromopropane.

- Reaction: Nucleophilic substitution where the nitrogen of 1-methylpyrrolidine attacks the alkyl halide (1-bromopropane), producing the quaternary ammonium bromide salt.

- Conditions: Typically carried out under reflux conditions in an appropriate solvent such as acetonitrile or acetone to facilitate the reaction.

- Purification: The resulting salt is purified by recrystallization or washing to remove unreacted starting materials and byproducts.

Anion Exchange to Bis(fluorosulfonyl)imide Salt

- Reactants: 1-Methyl-1-propylpyrrolidinium bromide and lithium bis(fluorosulfonyl)imide.

- Reaction: Metathesis reaction where the bromide anion is replaced by the bis(fluorosulfonyl)imide anion.

- Conditions: The reaction is typically performed in water or an organic solvent such as acetonitrile at room temperature, with stirring for several hours to ensure completion.

- Isolation: The ionic liquid product separates due to its hydrophobic nature and is isolated by phase separation, followed by drying under vacuum to remove residual solvents and moisture.

- Yield: High yields (~99%) are reported with this method.

Alternative One-Step Synthesis Approaches

Recent research has introduced more streamlined methods that combine steps or avoid halide intermediates to reduce impurities:

- One-step synthesis using fluorinated pyrrolidines and methyl bis(fluorosulfonyl)imide (CH3FSI): This method directly forms the ionic liquid by reacting a fluorinated pyrrolidine derivative with CH3FSI at room temperature, achieving 100% conversion and high isolated yields (~85%).

- Advantages: Eliminates halide contamination common in traditional metathesis methods, simplifies purification, and improves overall process efficiency.

Industrial Scale Preparation of Bis(fluorosulfonyl)imide Onium Salts

A patent describes a method for preparing bis(fluorosulfonyl)imide onium salts, which can be adapted for pyrrolidinium salts:

- Key Reactants: Bis(chlorosulfonyl)imide, onium ion halide (e.g., phosphonium or pyrrolidinium halide), and hydrogen fluoride.

- Process: React bis(chlorosulfonyl)imide with the onium halide salt in the presence of hydrogen fluoride at controlled temperatures (preferably 0 to 10 °C) for 1 to 12 hours.

- Molar Ratios: Dichlorosulfonimide:onium halide:hydrogen fluoride typically in the range 1:1:10 to 1:1:30.

- Outcome: Formation of bis(fluorosulfonyl)imide onium salt with high efficiency suitable for large-scale production.

Summary Table of Preparation Methods

Research Findings and Analysis

- The traditional two-step method remains the most common due to its simplicity and well-understood chemistry.

- The one-step fluorinated pyrrolidine approach offers a cleaner synthesis by avoiding halide impurities, which is advantageous for high-performance electrochemical applications.

- The industrial method using hydrogen fluoride and bis(chlorosulfonyl)imide provides a robust route for large-scale synthesis but requires careful handling due to the hazardous nature of HF.

- NMR and other spectroscopic analyses confirm the purity and structure of the final ionic liquid products in all methods.

- Reaction times and temperatures are critical parameters influencing yield and purity, with lower temperatures favoring better control over side reactions.

Chemical Reactions Analysis

1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide can undergo various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorosulfonyl groups can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in redox reactions, particularly in electrochemical cells where it acts as an electrolyte.

Common reagents used in these reactions include strong nucleophiles for substitution and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

Electrochemical Applications

1. Electrolytes for Energy Storage

PYR13FSI is widely recognized for its role as an electrolyte in lithium-ion batteries, supercapacitors, and fuel cells. Its high ionic conductivity and thermal stability enhance energy efficiency and stability, which are critical for the development of high-performance energy storage systems .

2. Dye-Sensitized Solar Cells (DSSCs)

The compound is also being explored as an electrolyte in dye-sensitized solar cells, where its ionic properties contribute to improved charge transport and overall efficiency.

Materials Science Applications

1. Conductive Polymers

In materials science, PYR13FSI is employed in the synthesis of conductive polymers. These polymers are essential for flexible electronics, providing enhanced conductivity and mechanical properties .

2. Nanomaterials Synthesis

The compound's unique properties facilitate the development of advanced nanomaterials, which are crucial in various applications ranging from electronics to biomedical devices.

Green Chemistry Applications

1. Green Solvent

PYR13FSI serves as a green solvent in chemical reactions, offering a more environmentally friendly alternative to traditional solvents. Its ability to dissolve a wide range of compounds while minimizing environmental impact makes it a valuable tool in sustainable chemistry .

While primarily utilized in electrochemistry and materials science, PYR13FSI also demonstrates potential biological activity. Its interactions with biomolecules can influence enzyme activity and biochemical pathways, making it a candidate for further research in biochemical applications.

Mechanism of Action

The primary mechanism by which 1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide exerts its effects is through its role as an ionic conductor. In electrochemical applications, it facilitates the movement of ions between electrodes, thereby enabling the flow of electric current . The molecular targets and pathways involved include the interaction of the ionic liquid with the electrode materials, which can influence the overall efficiency and performance of the electrochemical cell .

Comparison with Similar Compounds

Structural Analogues: Cation Variations

Pyrrolidinium vs. Piperidinium Cations

- Pyrrolidinium-based ILs (e.g., 1-methyl-1-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide, or PYR13TFSI) feature a five-membered saturated ring. This structure contributes to lower viscosity and higher ionic mobility compared to bulkier cations. For example, PYR13TFSI has a molecular weight of 408.38 g/mol and a density of 1.43 g/cm³ .

- Piperidinium-based ILs (e.g., 1-methyl-1-propylpiperidinium bis(fluorosulfonyl)imide) incorporate a six-membered ring, which increases steric hindrance and often raises melting points. While direct melting point data for piperidinium-FSI ILs are scarce, their thermal stability in composite electrolytes is comparable to pyrrolidinium analogues .

Fluorinated vs. Non-Fluorinated Cations

- Fluorination of the pyrrolidinium cation (e.g., PMpyrfFSI) reduces both HOMO (-13.29 eV) and LUMO (-3.66 eV) energy levels, enhancing oxidative and reductive stability. This modification enables operation at higher voltages (e.g., >5 V) in lithium metal batteries .

Anion Variations: FSI vs. TFSI

- FSI-based ILs (e.g., 1-methyl-1-propylpyrrolidinium FSI) exhibit lower viscosity and higher ionic conductivity than TFSI-based counterparts.

- TFSI-based ILs (e.g., PYR13TFSI) offer superior hydrolytic stability in humid environments but may form degradation products in the presence of lithium salts like LiPF₆ .

| Property | FSI-based ILs | TFSI-based ILs |

|---|---|---|

| Viscosity | Lower | Higher |

| Thermal Stability | Stable at 60°C for 6 months | Hydrolysis-prone with Li salts |

| Electrochemical Window | Up to 5 V | ~4.5–5 V |

Comparison with Imidazolium-Based ILs

Imidazolium ILs (e.g., 1-ethyl-3-methylimidazolium TFSI, or EMIM TFSI) generally exhibit higher ionic conductivity due to their planar, delocalized charge structure. However, they suffer from lower thermal stability and narrower electrochemical windows (~4 V) compared to pyrrolidinium-FSI ILs .

Biological Activity

1-Methyl-1-propylpyrrolidinium bis(fluorosulfonyl)imide (PYR13FSI) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, particularly in electrochemistry and materials science. This compound is characterized by its high thermal stability, low volatility, and excellent ionic conductivity, making it suitable for use as an electrolyte in batteries and capacitors .

The biological activity of PYR13FSI is primarily attributed to its interactions with biomolecules, including enzymes and proteins. These interactions can lead to significant alterations in biochemical pathways. The ionic nature of PYR13FSI allows it to form stable complexes with various biomolecules, influencing their structure and function. For instance, it can modulate enzyme activity by either inhibiting or activating specific pathways .

Key Mechanisms:

- Enzyme Interaction: PYR13FSI can bind to enzymes involved in metabolic processes, potentially affecting their catalytic efficiency.

- Gene Expression Modulation: The compound may influence gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function .

- Cell Signaling Pathways: It can alter cell signaling pathways, impacting cellular responses and overall cell behavior.

Cellular Effects

Research indicates that PYR13FSI has profound effects on various cell types. Its ability to influence cellular processes includes:

- Cellular Metabolism: Alterations in metabolic pathways due to enzyme modulation.

- Gene Regulation: Changes in the expression levels of specific genes through interactions with regulatory proteins.

- Cell Viability: Potential cytotoxic effects depending on concentration and exposure duration .

Case Studies

Several studies have explored the biological implications of PYR13FSI:

- Antimicrobial Activity:

- Toxicological Assessments:

- Impact on Cellular Models:

The biochemical properties of PYR13FSI are essential for understanding its interactions within biological systems:

| Property | Description |

|---|---|

| Ionic Conductivity | High conductivity suitable for electrochemical applications |

| Thermal Stability | Maintains stability at elevated temperatures |

| Solubility | Soluble in polar solvents; hygroscopic nature |

| Interaction with Biomolecules | Forms stable complexes with enzymes and proteins |

Research Applications

The unique properties of PYR13FSI extend its utility beyond biological applications:

- Electrochemical Applications: Used as an electrolyte in lithium-ion batteries due to its high ionic conductivity .

- Materials Science: Facilitates the synthesis of advanced materials, including polymers and nanomaterials.

- Chemical Synthesis: Acts as a solvent and catalyst in various organic reactions, enhancing yields and reaction rates .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing high-purity Py13FSI?

Py13FSI is synthesized via a two-step process:

- Step 1 : Quaternization of pyrrolidine with methyl and propyl halides (e.g., methyl iodide and propyl bromide) to form the 1-methyl-1-propylpyrrolidinium cation.

- Step 2 : Anion exchange with bis(fluorosulfonyl)imide (FSI⁻) using lithium bis(fluorosulfonyl)imide (LiFSI) or sodium salts in a metathesis reaction. Critical purification steps include vacuum drying (≤10⁻³ mbar, 60°C) to remove halide impurities and solvent residues. Purity is confirmed via ion chromatography (>98% by ion exchange titration) .

Q. Which characterization techniques are essential for validating Py13FSI's structural and thermal properties?

- Structural Analysis :

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm cation/anion ratios and absence of halide impurities.

- Mass spectrometry (ESI-MS) for molecular weight verification.

- Thermal Stability :

- Thermogravimetric analysis (TGA) to determine decomposition onset temperatures (typically >300°C for FSI-based ILs).

- Differential scanning calorimetry (DSC) to identify phase transitions (e.g., glass transition near -50°C) .

Q. How do the physicochemical properties of Py13FSI compare to bis(trifluoromethanesulfonyl)imide (TFSI)-based analogs?

Advanced Research Questions

Q. What mechanisms explain Py13FSI's electrochemical stability in high-voltage lithium-ion batteries (LIBs)?

Py13FSI enables stable operation at >4.5 V vs. Li/Li⁺ due to:

- Cation Fluorination Effects : Fluorine substitution in the pyrrolidinium ring lowers the highest occupied molecular orbital (HOMO) energy (-13.29 eV vs. -13.18 eV for non-fluorinated analogs), reducing oxidative decomposition .

- Anion Contribution : FSI⁻ forms a robust solid-electrolyte interphase (SEI) on graphite anodes, suppressing Li dendrite growth. Experimental validation includes cyclic voltammetry (CV) and X-ray photoelectron spectroscopy (XPS) of cycled electrodes .

Q. How does LiFSI concentration in Py13FSI-based electrolytes influence ionic mobility and Li⁺ transference number?

- Optimal LiFSI Concentration : 1.2 M LiFSI in Py13FSI balances ionic conductivity (3.2 mS/cm) and Li⁺ transference number (~0.45).

- Methodology :

- Electrochemical impedance spectroscopy (EIS) to measure bulk resistance.

- Pulsed-field gradient NMR to determine Li⁺ diffusivity.

- Bruce-Vincent method for transference number calculation.

Excess LiFSI (>1.5 M) increases viscosity, degrading rate performance .

Q. How can researchers resolve contradictions in reported thermal stability data for Py13FSI?

Discrepancies in decomposition temperatures (e.g., 300–350°C) arise from:

- Impurity Content : Residual halides or moisture accelerate decomposition.

- Experimental Conditions : Heating rates in TGA (5–10°C/min recommended). Resolution Strategy :

- Combined TGA-DSC under inert atmosphere.

- Accelerating rate calorimetry (ARC) for adiabatic conditions.

- In situ XRD to track structural changes during heating .

Q. What advanced computational methods are used to predict Py13FSI's interfacial behavior in LIBs?

Properties

IUPAC Name |

bis(fluorosulfonyl)azanide;1-methyl-1-propylpyrrolidin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N.F2NO4S2/c1-3-6-9(2)7-4-5-8-9;1-8(4,5)3-9(2,6)7/h3-8H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKLBLXXQQRGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1(CCCC1)C.[N-](S(=O)(=O)F)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18F2N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852620-97-4 | |

| Record name | Pyrrolidinium, 1-methyl-1-propyl-, salt with imidodisulfuryl fluoride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852620-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidinium, 1-methyl-1-propyl-, salt with imidodisulfuryl fluoride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Methyl-1-propylpyrrolidinium Bis(fluorosulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.